chemical structure and physicochemical properties of 4-[(Methoxycarbonyl)amino]butanoic acid
chemical structure and physicochemical properties of 4-[(Methoxycarbonyl)amino]butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Methoxycarbonyl)amino]butanoic acid is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a structurally modified amino acid, it falls into the category of unnatural amino acids (UAAs), which are of significant interest in medicinal chemistry and drug discovery. The incorporation of a methoxycarbonyl group on the terminal amine of the butanoic acid backbone alters the molecule's polarity, lipophilicity, and potential for hydrogen bonding compared to GABA. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable tool for probing GABAergic systems and a potential building block for novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and potential applications of 4-[(Methoxycarbonyl)amino]butanoic acid.
Chemical Identity and Structure
The fundamental characteristics of 4-[(Methoxycarbonyl)amino]butanoic acid are summarized below, providing a clear identification of the molecule.
| Identifier | Value | Reference |
| IUPAC Name | 4-[(methoxycarbonyl)amino]butanoic acid | [1] |
| CAS Number | 188845-07-0 | [1][2] |
| Molecular Formula | C6H11NO4 | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Canonical SMILES | COC(=O)NCCCC(=O)O | |
| InChI Key | NRNSATHMPHIAMT-UHFFFAOYSA-N |
The chemical structure of 4-[(Methoxycarbonyl)amino]butanoic acid is depicted below, illustrating the n-butyl chain with a terminal carboxylic acid and a methoxycarbonyl-protected amine at the 4-position.
Caption: Proposed synthesis workflow for 4-[(Methoxycarbonyl)amino]butanoic acid.
Experimental Protocol: A Proposed Method
This protocol is a theoretical but experimentally sound procedure for the synthesis of 4-[(Methoxycarbonyl)amino]butanoic acid.
Materials:
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4-Aminobutanoic acid (GABA)
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Methyl chloroformate
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Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)
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1,4-Dioxane
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Deionized water
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Hydrochloric acid (1 M)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO4)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, addition funnel, etc.)
Procedure:
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Dissolution of GABA: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobutanoic acid (1 equivalent) in a solution of sodium bicarbonate (2.5 equivalents) in deionized water. The volume of water should be sufficient to fully dissolve the starting material.
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Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Methyl Chloroformate: While vigorously stirring the cooled solution, add methyl chloroformate (1.1 equivalents) dropwise via an addition funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of approximately 2-3 with 1 M hydrochloric acid. This will protonate the carboxylic acid and precipitate the product if it is insoluble, or prepare it for extraction.
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Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-[(Methoxycarbonyl)amino]butanoic acid.
Causality Behind Experimental Choices:
-
Choice of Base: A base such as sodium bicarbonate or potassium carbonate is essential to neutralize the hydrochloric acid byproduct of the reaction and to deprotonate the amino group of GABA, making it a more potent nucleophile. [3]* Low-Temperature Reaction: The reaction is performed at low temperatures to control the reactivity of methyl chloroformate, which can hydrolyze in the presence of water, and to prevent potential side reactions.
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Aqueous Workup: The acidification and extraction steps are standard procedures to isolate the carboxylic acid product from the aqueous reaction medium and remove any remaining water-soluble impurities.
Spectroscopic Characterization (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet at approximately 3.6-3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃).
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A triplet at approximately 3.1-3.2 ppm for the two protons on the carbon adjacent to the nitrogen (-CH₂-NH-).
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A triplet at approximately 2.2-2.3 ppm for the two protons on the carbon adjacent to the carboxylic acid (-CH₂-COOH).
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A multiplet (likely a pentet) at approximately 1.8-1.9 ppm for the two protons on the central carbon of the butyl chain (-CH₂-CH₂-CH₂-).
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A broad singlet for the N-H proton, with its chemical shift being solvent-dependent.
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A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm) and also solvent-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A resonance around 175-178 ppm for the carboxylic acid carbonyl carbon.
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A resonance around 157-159 ppm for the carbamate carbonyl carbon.
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A resonance around 52-53 ppm for the methoxy carbon (-OCH₃).
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Resonances for the three methylene carbons of the butyl chain, with the carbon adjacent to the carboxylic acid being the most deshielded, followed by the carbon adjacent to the nitrogen, and then the central carbon.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A C-H stretching vibration from the alkyl chain, typically around 2850-2960 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.
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A sharp C=O stretch from the carbamate carbonyl at approximately 1690-1710 cm⁻¹.
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An N-H bending vibration around 1520-1550 cm⁻¹.
-
-
Mass Spectrometry (MS):
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In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent [M+H]⁺ ion at m/z 162.0761 in positive mode and an [M-H]⁻ ion at m/z 160.0615 in negative mode.
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Potential Applications and Biological Relevance
As a derivative of GABA, 4-[(Methoxycarbonyl)amino]butanoic acid holds potential in several areas of research and development, particularly in neuroscience and medicinal chemistry.
-
Probing GABA Receptors: The methoxycarbonyl group alters the electronic and steric properties of the amino group, which is crucial for GABA's interaction with its receptors (GABA-A, GABA-B, and GABA-C). This compound could be used as a pharmacological tool to study the binding pockets of these receptors and to understand the structure-activity relationships of GABAergic ligands. [4][5]
-
Precursor for More Complex Molecules: As an unnatural amino acid, it can serve as a building block in the synthesis of peptidomimetics and other complex molecules. The presence of both a carboxylic acid and a protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques. [6][7][8]The methoxycarbonyl protecting group can be removed under specific conditions to allow for further functionalization.
-
Drug Discovery and Development: The modification of the GABA structure may lead to derivatives with improved pharmacokinetic properties, such as enhanced blood-brain barrier permeability or increased metabolic stability. While GABA itself has limited therapeutic use due to its poor penetration into the brain, lipophilic derivatives have been explored as prodrugs or analogues with improved central nervous system bioavailability. [9][10][11]4-[(Methoxycarbonyl)amino]butanoic acid could be a starting point for the development of novel anticonvulsant, anxiolytic, or sedative agents. [12][]
Safety and Handling
Based on available hazard classifications, 4-[(Methoxycarbonyl)amino]butanoic acid should be handled with appropriate care in a laboratory setting.
-
Hazard Classifications:
-
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-[(Methoxycarbonyl)amino]butanoic acid is a structurally interesting GABA derivative with potential applications in neuroscience research and drug discovery. While a comprehensive experimental characterization is not yet available in the public domain, its chemical identity is well-defined, and its synthesis can be reliably achieved through established methods. The insights provided in this technical guide regarding its predicted physicochemical properties, a proposed synthetic protocol, and potential biological relevance aim to support researchers and scientists in their exploration of this and similar molecules. Further investigation into its experimental properties and biological activities is warranted to fully elucidate its potential as a research tool and a building block for novel therapeutics.
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